molecular formula C11H6F2OS B1324124 3-(3,4-Difluorobenzoyl)thiophene CAS No. 898771-62-5

3-(3,4-Difluorobenzoyl)thiophene

Cat. No.: B1324124
CAS No.: 898771-62-5
M. Wt: 224.23 g/mol
InChI Key: QATLINARFDBPGR-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzoyl)thiophene is an organic compound with the molecular formula C11H6F2OS. It is characterized by the presence of a thiophene ring substituted with a 3,4-difluorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorobenzoyl)thiophene typically involves the acylation of thiophene with 3,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Thiophene+3,4-Difluorobenzoyl chlorideAlCl3This compound\text{Thiophene} + \text{3,4-Difluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+3,4-Difluorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3,4-Difluorobenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the difluorobenzoyl group can enhance its binding affinity and specificity towards certain targets, leading to improved efficacy in its intended application .

Comparison with Similar Compounds

  • 3-(3,4-Dichlorobenzoyl)thiophene
  • 3-(3,4-Dimethylbenzoyl)thiophene
  • 3-(3,4-Dimethoxybenzoyl)thiophene

Comparison: 3-(3,4-Difluorobenzoyl)thiophene is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated, methylated, or methoxylated analogs .

Properties

IUPAC Name

(3,4-difluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATLINARFDBPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641860
Record name (3,4-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-62-5
Record name (3,4-Difluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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